molecular formula C21H23BrN2O4 B12501135 N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide

N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B12501135
M. Wt: 447.3 g/mol
InChI Key: LUKHPCZLTXKUFD-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

Molecular Formula

C21H23BrN2O4

Molecular Weight

447.3 g/mol

IUPAC Name

N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H23BrN2O4/c1-27-18-8-7-15(13-19(18)28-2)21(26)24-11-9-14(10-12-24)20(25)23-17-6-4-3-5-16(17)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25)

InChI Key

LUKHPCZLTXKUFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the bromophenyl group: This step may involve a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the dimethoxybenzoyl group: This can be done through an acylation reaction using 3,4-dimethoxybenzoic acid or its derivatives.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of functional groups to higher oxidation states.

    Reduction: This reaction may involve the reduction of functional groups to lower oxidation states.

    Substitution: This reaction may involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-bromophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

  • N-(2-chlorophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
  • N-(2-fluorophenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide
  • N-(2-methylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide

These compounds may have similar structures but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct reactivity and interactions with biological targets.

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